4-Bromo-1,1,2-trifluoro-1-butene
CAS No.: 10493-44-4
Cat. No.: VC21209545
Molecular Formula: C4H4BrF3
Molecular Weight: 188.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10493-44-4 |
|---|---|
| Molecular Formula | C4H4BrF3 |
| Molecular Weight | 188.97 g/mol |
| IUPAC Name | 4-bromo-1,1,2-trifluorobut-1-ene |
| Standard InChI | InChI=1S/C4H4BrF3/c5-2-1-3(6)4(7)8/h1-2H2 |
| Standard InChI Key | GQCQMFYIFUDARF-UHFFFAOYSA-N |
| SMILES | C(CBr)C(=C(F)F)F |
| Canonical SMILES | C(CBr)C(=C(F)F)F |
Introduction
Chemical Identity and Structure
Basic Information
4-Bromo-1,1,2-trifluoro-1-butene is an organofluorine compound containing both fluorine and bromine atoms. It features a carbon-carbon double bond with trifluoro substitution and a bromine atom at the terminal carbon position.
The compound has several synonyms including 1-Butene, 4-bromo-1,1,2-trifluoro-; 4-Bromo-1,1,2-trifluorobut-1-ene; and 1,1,2-Trifluoro-4-bromo-1-butene . It is identified by CAS Registry Number 10493-44-4 and EINECS number 234-019-2 .
Structural Characteristics
The molecular formula is C4H4BrF3 with a molecular weight of 188.97 g/mol . The structure features a butene backbone with three fluorine atoms at positions 1 and 2, and a bromine atom at position 4.
The structural representation can be expressed in different notations:
Physical and Chemical Properties
Physical Properties
4-Bromo-1,1,2-trifluoro-1-butene exists as a clear colorless to brown-yellow liquid at room temperature . Below is a table summarizing its key physical properties:
Chemical Reactivity
The compound demonstrates characteristic reactivity associated with both alkene functionality and halogen substituents. A key reaction is its dehydrohalogenation with potassium hydroxide to form 1,1,2-trifluoro-1,3-butadiene . This reaction proceeds efficiently in the presence of phase-transfer catalysts like tetrabutylammonium bromide, demonstrating the compound's utility as a synthetic intermediate .
Synthesis Methods
Laboratory Preparation
The synthesis of 4-Bromo-1,1,2-trifluoro-1-butene can be achieved through various methods, with the most notable being the zinc-mediated dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. According to patent CN105753632A, this process offers high yield and purity of the desired product .
Optimized Synthesis Procedure
The Chinese patent CN105753632A describes a detailed method for the preparation of 4-Bromo-1,1,2-trifluoro-1-butene . The procedure involves:
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Introducing zinc powder (0.15-0.225 mol) and water (1.33 mol) into a three-necked flask with stirring capability
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Heating the mixture to 50-60°C
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Dropwise addition of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (0.15 mol, 99.4% purity) over 60-70 minutes
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Maintaining reaction temperature between 50-70°C
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Continuing reaction for 0.5-3 hours
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Filtering and separation of layers to obtain the crude product
This method reportedly achieves content purity of 96.8-98.9% with yields of 82.7-86.1% . The approach resolves several industrial challenges, including difficult solvent recovery issues and separation problems between the product and reaction mixture, making it environmentally favorable and suitable for industrial scale-up .
Applications and Uses
Synthetic Applications
4-Bromo-1,1,2-trifluoro-1-butene serves multiple purposes in organic chemistry and chemical research:
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It functions as a key building block in the synthesis of fluorinated organic compounds, which are important in pharmaceutical, agrochemical, and materials science applications .
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The compound is specifically used in the preparation of 1,1,2-trifluoro-1-butene through reaction with potassium hydroxide in the presence of phase-transfer catalysts .
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As a fluorinated intermediate, it contributes to the development of compounds with unique physical and chemical properties that conventional hydrocarbon analogues cannot achieve .
Pharmaceutical and Research Applications
In research contexts, it serves as a model compound for studying organofluorine chemistry and as a precursor to more complex fluorinated molecules with potential biological activity .
| Hazard Type | Classification | Details |
|---|---|---|
| Flammability | Class 3 | Flash point: 17°C (62°F) |
| Irritant properties | Xi | Irritating to eyes, respiratory system, and skin |
| UN Number | 1993 | Flammable liquid, N.O.S. |
| Packing Group | II | Medium danger |
| WGK Germany | 3 | Severe water hazard |
Analytical Characterization
Spectroscopic Properties
Although comprehensive spectroscopic data is limited in the provided search results, the compound can be characterized using standard analytical techniques:
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NMR Spectroscopy: The 19F NMR would show characteristic signals for the three fluorine atoms in different chemical environments
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IR Spectroscopy: Would exhibit characteristic C-F stretching bands (typically 1000-1400 cm-1) and C=C stretching (approximately 1600-1700 cm-1)
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Mass Spectrometry: Would show molecular ion peaks and fragmentation patterns consistent with the C4H4BrF3 structure, with characteristic isotope patterns for bromine
Identification Parameters
For quality control and identification purposes, several parameters are useful:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume